Aclarubicin hydrochloride
CAS No.: 75443-99-1
VCID: VC0015226
Molecular Formula: C42H54ClNO15
Molecular Weight: 848.3 g/mol
* For research use only. Not for human or veterinary use.
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Description | Aclarubicin hydrochloride is an anthracycline antibiotic derived from Streptomyces galilaeus, possessing antineoplastic properties . It functions by integrating into DNA and interacting with topoisomerases I and II, which inhibits DNA replication, repair, as well as RNA and protein synthesis . Aclarubicin hydrochloride is used in combination with other anticancer medications to improve therapeutic outcomes and decrease toxicity . It has demonstrated effectiveness against various cancers, including acute non-lymphoblastic leukemia, breast cancer, gastric cancer, lymphoma, ovarian coma, small cell lung cancer, and thyroid cancer . Aclarubicin is known under several names, including aclacinomycin A hydrochloride, aclacinon, and aclaplastin . It is administered intravenously . Aclarubicin is antagonistic to agents that inhibit topoisomerase II, such as etoposide, teniposide, and amsacrine . While structurally related to other anthracyclines like doxorubicin and daunorubicin, aclarubicin is reportedly less cardiotoxic . |
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CAS No. | 75443-99-1 |
Product Name | Aclarubicin hydrochloride |
Molecular Formula | C42H54ClNO15 |
Molecular Weight | 848.3 g/mol |
IUPAC Name | methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-6-methyl-5-[(2R,6S)-6-methyl-5-oxooxan-2-yl]oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C42H53NO15.ClH/c1-8-42(51)17-28(33-22(35(42)41(50)52-7)14-23-34(38(33)49)37(48)32-21(36(23)47)10-9-11-26(32)45)56-30-15-24(43(5)6)39(19(3)54-30)58-31-16-27(46)40(20(4)55-31)57-29-13-12-25(44)18(2)53-29;/h9-11,14,18-20,24,27-31,35,39-40,45-46,49,51H,8,12-13,15-17H2,1-7H3;1H/t18-,19-,20-,24-,27-,28-,29-,30-,31-,35-,39+,40+,42+;/m0./s1 |
Standard InChIKey | KUSMIBXCRZTVML-PCCPLWKKSA-N |
SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |
Canonical SMILES | CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C3=O)C(=CC=C4)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)OC7CCC(=O)C(O7)C)O)N(C)C)O.Cl |
Synonyms | Aclacin Aclacinomycin A Aclaplastin Aclarubicin MA 144A1 MA-144A1 MA144A1 NSC 208734 NSC-208734 NSC208734 |
Reference | Jensen, P. B. /Postincubation with Aclarubicin Reverses Topoisomerase II Mediated DNA Cleavage, Strand Breaks, and Cytotoxicity Induced by VP-16./ Investigational New Drugs 12 (1994): 289-97. Http://cat.inist.fr. Web. 18 Sept. 2012./Aclarubicin./ Cancer.gov. National Cancer Institute, n.d. Web. 18 Sept. 2012.Wakabayashi, I. /Mechanisms in Inhibitory Action of Aclarubicin on Contractility of Rat Aorta./ Journal of Pharmacy and Pharmacology 47.12A (1995): 1025-028.Ncbi.gov. Web. 18 Sept. 2012. |
PubChem Compound | 153751 |
Last Modified | Sep 14 2023 |
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